An In-depth Technical Guide to the Chemical Properties of 1-(4-bromophenyl)pyridin-2(1H)-one
An In-depth Technical Guide to the Chemical Properties of 1-(4-bromophenyl)pyridin-2(1H)-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(4-bromophenyl)pyridin-2(1H)-one. The content is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of pyridin-2(1H)-one derivatives.
Core Chemical Properties
Table 1: Physicochemical Properties of 1-(4-bromophenyl)pyridin-2(1H)-one
| Property | Value | Source |
| Molecular Formula | C₁₁H₈BrNO | [1] |
| Molecular Weight | 250.09 g/mol | [1] |
| CAS Number | 1845694-31-6 | [1] |
| Physical Form | Solid | [1] |
| Purity | 95% | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Table 2: Spectroscopic Data for 1-(4-bromophenyl)pyridin-2(1H)-one
| Technique | Data |
| ¹H NMR | Specific experimental data not available. Predicted shifts would show signals in the aromatic region for the phenyl and pyridinone protons. |
| ¹³C NMR | Specific experimental data not available. Predicted shifts would include signals for the carbonyl carbon and the aromatic carbons. |
| IR Spectroscopy | Specific experimental data not available. Expected characteristic peaks would include C=O stretching for the pyridinone ring, and C-Br stretching. |
| Mass Spectrometry | Specific experimental data not available. The molecular ion peak (M+) would be expected at m/z 250 and 252 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
Synthesis and Experimental Protocols
The synthesis of 1-(4-bromophenyl)pyridin-2(1H)-one can be approached through several synthetic strategies common for N-arylated pyridinones. These methods generally involve either the formation of the pyridinone ring followed by N-arylation or the coupling of a pre-functionalized aryl group with a pyridinone precursor.
One potential synthetic route is the regioselective bromination of N-phenylpyridin-2(1H)-one.[2] Another viable method is the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.[2]
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction adapted for the synthesis of 1-(4-bromophenyl)pyridin-2(1H)-one. This protocol is based on established methods for similar transformations and serves as a guideline for laboratory synthesis.[3]
Materials:
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2-Hydroxypyridine (1.0 eq)
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4-Bromophenylboronic acid (1.2 eq)
-
Copper(II) acetate (0.2 eq)
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Pyridine (2.0 eq)
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Molecular sieves (4 Å)
-
Dichloromethane (DCM)
Procedure:
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To a solution of 2-hydroxypyridine in DCM, add 4-bromophenylboronic acid, copper(II) acetate, pyridine, and activated 4 Å molecular sieves.
-
Stir the reaction mixture at room temperature under an air atmosphere for 24 hours.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves and catalyst residues.
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Wash the Celite pad with additional DCM.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 1-(4-bromophenyl)pyridin-2(1H)-one.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: A representative workflow for the synthesis of 1-(4-bromophenyl)pyridin-2(1H)-one.
Potential Biological Activities and Signaling Pathways
N-arylated pyridin-2(1H)-one derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potential antitumor, antimicrobial, and anti-inflammatory properties.[2] The structural scaffold of 1-(4-bromophenyl)pyridin-2(1H)-one makes it a candidate for interaction with various biological targets.
Farnesyltransferase Inhibition
One area of interest for pyridinone derivatives is the inhibition of farnesyltransferase (FTase).[4][5] FTase is a crucial enzyme in the post-translational modification of Ras proteins, which are key components of signaling pathways that regulate cell growth and proliferation.[6] Inhibition of FTase can disrupt these pathways, making it a target for anticancer therapies.[6]
Mechanism of Farnesyltransferase Inhibition
Caption: The inhibitory action of pyridinone derivatives on the farnesyltransferase pathway.
Fibroblast Growth Factor Receptor (FGFR) Signaling
The scaffold of 1-(4-bromophenyl)pyridin-2(1H)-one has been identified as a key intermediate in the development of enzyme inhibitors that may target fibroblast growth factor receptors (FGFRs).[2] The bromophenyl group can enhance binding affinity through hydrophobic interactions within the active site of the receptor.[2] The FGF/FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis, and its dysregulation is implicated in various cancers.
FGFR Signaling Pathway and Potential Inhibition
Caption: A simplified overview of the FGFR signaling pathway and the potential point of inhibition.
Safety and Handling
1-(4-bromophenyl)pyridin-2(1H)-one is classified with the GHS07 pictogram, indicating that it can be harmful. The hazard statement H302 signifies that it is harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a dry, room-temperature environment.
Conclusion
1-(4-bromophenyl)pyridin-2(1H)-one is a versatile chemical scaffold with significant potential in medicinal chemistry and drug development. While a complete experimental dataset for its physicochemical properties is not yet publicly available, its structural features suggest it as a promising candidate for the development of novel therapeutic agents, particularly as an inhibitor of key signaling pathways involved in cancer progression. Further research is warranted to fully elucidate its chemical and biological profile.
References
- 1. books.rsc.org [books.rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridone-containing farnesyltransferase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
